molecular formula C21H19F2NO4 B2422269 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid CAS No. 2253632-16-3

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid

Cat. No.: B2422269
CAS No.: 2253632-16-3
M. Wt: 387.383
InChI Key: XKRAFFIPIKIDNT-UHFFFAOYSA-N
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Description

The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, with additional functional groups . It’s important to note that the specific compound you’re asking about might have different properties.


Molecular Structure Analysis

The compound likely contains a fluorene core, which is a three-ring system with a methoxy carbonyl group attached. It also appears to have a piperidine ring, which is a six-membered ring containing nitrogen .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the fluorene and piperidine moieties. Fluorene is relatively stable but can undergo electrophilic aromatic substitution. Piperidine is a secondary amine and can participate in reactions typical of amines .


Physical and Chemical Properties Analysis

Based on the structure, the compound is likely to be solid at room temperature . Its solubility would depend on the specific functional groups present .

Scientific Research Applications

  • Protection of Hydroxy-Groups

    The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the compound, is used for protecting hydroxy-groups in various chemical syntheses. It can be removed conveniently while keeping other base-labile protecting groups intact (Gioeli & Chattopadhyaya, 1982).

  • Synthesis of Carboxylic Acids

    The compound is utilized in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, showcasing its application in the formation of high-yield carboxylic acids (Le & Goodnow, 2004).

  • Molecular Conformation Studies

    Research on similar compounds, like 9-oxo-9H-fluorene-1-carboxylic acid, contributes to understanding molecular conformations and internal hydrogen bonding, which is vital in organic chemistry and material science (Coté, Lalancette, & Thompson, 1996).

  • Peptide Synthesis

    The compound is used in the synthesis of peptides, particularly in creating protected amide bonds. It plays a crucial role in preventing interchain association during solid-phase peptide synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).

  • Structural Analysis in Crystallography

    The title compound is studied for its unique torsion angles and intermolecular hydrogen bonding, which contribute to understanding crystal structures in chemical compounds (Yamada, Hashizume, & Shimizu, 2008).

  • Solid-Phase Synthesis Applications

    The Fmoc group, present in the compound, is instrumental in solid-phase synthesis approaches, especially for N-alkylhydroxamic acids. This showcases the compound's versatility in synthetic chemistry (Funakoshi, Murayama, Guo, Fujii, & Yajima, 1988).

  • Charge-Transfer Complexes in Organic Electronics

    Studies on charge-transfer complexes using derivatives of 9H-fluorenone, which is structurally related to the compound , are significant for understanding electronic interactions in organic materials. This is crucial for developing organic electronic devices (Salmerón-valverde & Bernès, 2015).

Future Directions

The potential applications of this compound would depend on its specific properties. Fluorene derivatives have been studied for their potential use in organic electronics, while piperidine derivatives are often used in pharmaceuticals .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO4/c22-21(23)9-13(19(25)26)10-24(12-21)20(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRAFFIPIKIDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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